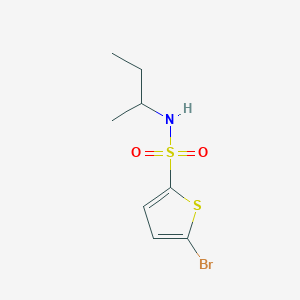![molecular formula C20H23ClN2O5S2 B296902 Ethyl 2-({[2-chloro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B296902.png)
Ethyl 2-({[2-chloro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-({[2-chloro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzothiophene family, which is known to have various biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-({[2-chloro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the expression of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit viral replication by targeting viral proteases.
Biochemical and Physiological Effects:
Ethyl 2-({[2-chloro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the expression of inflammatory cytokines, and inhibit viral replication. Additionally, this compound has been found to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 2-({[2-chloro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments include its potential therapeutic applications, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antiviral properties. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 2-({[2-chloro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These include further studies on its mechanism of action, exploring its potential therapeutic applications in various diseases, and developing more efficient synthesis methods. Additionally, there is a need for studies on the toxicity and safety of this compound, as well as its pharmacokinetics and pharmacodynamics. Overall, the research on Ethyl 2-({[2-chloro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shows promising potential for the development of new therapeutic agents.
Synthesemethoden
The synthesis of Ethyl 2-({[2-chloro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves the reaction between 2-chloro(methylsulfonyl)aniline and 2-aminobenzenesulfonamide in the presence of triethylamine. The resulting product is then subjected to a series of reactions, including acylation, cyclization, and esterification, to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-({[2-chloro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory and viral diseases.
Eigenschaften
Molekularformel |
C20H23ClN2O5S2 |
|---|---|
Molekulargewicht |
471 g/mol |
IUPAC-Name |
ethyl 2-[[2-(2-chloro-N-methylsulfonylanilino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H23ClN2O5S2/c1-3-28-20(25)18-13-8-4-7-11-16(13)29-19(18)22-17(24)12-23(30(2,26)27)15-10-6-5-9-14(15)21/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
ZUFZOVXJPXSVPZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN(C3=CC=CC=C3Cl)S(=O)(=O)C |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN(C3=CC=CC=C3Cl)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296819.png)
![4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B296820.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296821.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B296822.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3,5-dichlorophenyl)benzenesulfonamide](/img/structure/B296823.png)
![2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B296824.png)
![N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide](/img/structure/B296825.png)

![2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B296831.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide](/img/structure/B296832.png)
![2-({[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296833.png)
![2,3-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B296834.png)
![2-[({2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296835.png)
![N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296837.png)